Koaburside
Overview
Description
Synthesis Analysis
In scientific research, synthesis refers to the methods used to create compounds or materials. For example, the synthesis of phenols from aryl/heteroaryl halides and KOH has been achieved through the use of highly active monophosphine-based catalysts, demonstrating the importance of catalysis in modern chemical synthesis (Anderson et al., 2006).
Molecular Structure Analysis
Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy to determine the arrangement of atoms within a molecule. The structure of ladder-type fused azaborines, for example, was elucidated through X-ray crystallography, showcasing the planarity of these fused molecules and their extended pi-conjugated systems (Agou et al., 2006).
Chemical Reactions and Properties
This area of research investigates how compounds interact with one another and transform. For instance, the KOtBu-mediated three-component coupling reaction of indoles, [60]fullerene, and haloalkane has been developed as a practical and efficient protocol for the synthesis of various 1,4-(3-indole)(organo)[60]fullerenes (Li et al., 2017).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for various applications. The study on KOH and NaOH activation mechanisms of multiwalled carbon nanotubes provides insights into how chemical activation affects the physical properties of these nanomaterials (Raymundo-Piñero et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are studied to understand how a compound behaves under various chemical conditions. For example, the research on the effect of KOH activation on the formation of oxygen structure in activated carbons synthesized from polymeric precursors shows how activation conditions influence the chemical properties of activated carbons (Park & Jung, 2002).
Scientific Research Applications
"Observations Utilizing Korea Ocean Research Stations and their Applications for Process Studies" by Ha et al. (2019) outlines the use of Korea Ocean Research Stations (KORS) in studying global environmental change, typhoon dynamics, biogeochemical cycles, marine ecosystems, fisheries, and atmospheric chemistry (Ha et al., 2019).
"KORA-gen--resource for population genetics, controls and a broad spectrum of disease phenotypes" by Wichmann, Gieger, and Illig (2005) discusses KORA-gen as a resource for genetic epidemiological research, offering biosamples, phenotypic characteristics, and environmental parameters from a large population (Wichmann, Gieger, & Illig, 2005).
"Komadu: A Capture and Visualization System for Scientific Data Provenance" by Suriarachchi, Zhou, and Plale (2015) introduces Komadu, a system designed for capturing and visualizing scientific data provenance, which aids in data sharing and reuse (Suriarachchi, Zhou, & Plale, 2015).
"Balancing the pros and cons of GMOs: socio-scientific argumentation in pre-service teacher education" by Çinici (2016) examines the role of scientific enterprise in shaping perceptions of GMOs (Çinici, 2016).
"Revolutionizing male fertility factor research in mice by using the genome editing tool CRISPR/Cas9" by Abbasi, Miyata, and Ikawa (2017) highlights how CRISPR/Cas9 is transforming research in male fertility (Abbasi, Miyata, & Ikawa, 2017).
"Reasoning as a scientist: ways of helping children to use language to learn science" by Mercer, Dawes, Wegerif, and Sams (2004) focuses on using talk as a tool for reasoning and learning in science education (Mercer, Dawes, Wegerif, & Sams, 2004).
"An introduction to recursive partitioning: rationale, application, and characteristics of classification and regression trees, bagging, and random forests" by Strobl, Malley, and Tutz (2009) explains the application of recursive partitioning methods like random forests in genetics, clinical medicine, and bioinformatics (Strobl, Malley, & Tutz, 2009).
"The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study" by Pawlik-Sobecka et al. (2020) investigates how storage conditions affect serum sample stability for oxidative stress examination (Pawlik-Sobecka et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on Koaburside could include further investigation into its biological activity and potential therapeutic uses. This could involve in vitro and in vivo studies to determine its effects on cells and organisms. Additionally, research could be conducted to optimize its synthesis and to explore its potential use in various applications .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLLRWANAFOKON-ZHZXCYKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265948 | |
Record name | 3,4,5-Trimethoxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Koaburaside monomethyl ether | |
CAS RN |
41514-64-1 | |
Record name | 3,4,5-Trimethoxyphenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41514-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.